molecular formula C17H24N2O3S B4441503 N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide

N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide

Cat. No.: B4441503
M. Wt: 336.5 g/mol
InChI Key: ZVCBIBCGPNFDGI-UHFFFAOYSA-N
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Description

N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide, also known as PHCCC, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PHCCC belongs to the class of positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGluR4).

Mechanism of Action

N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide acts as a PAM of mGluR4, which is a G protein-coupled receptor that is expressed in the central nervous system. Activation of mGluR4 has been shown to have neuroprotective effects and improve cognitive function. This compound enhances the activity of mGluR4 by binding to a site on the receptor that is distinct from the glutamate binding site.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. This compound has also been shown to increase the activity of antioxidant enzymes, which protect cells from oxidative stress. Additionally, this compound has been shown to decrease the release of inflammatory cytokines, which are involved in the pathogenesis of many neurological disorders.

Advantages and Limitations for Lab Experiments

N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide has several advantages for lab experiments. It has a high potency and selectivity for mGluR4, which allows for precise modulation of the receptor. This compound is also stable in solution, which allows for long-term experiments. However, this compound has a low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide. One area of interest is the development of analogs of this compound that have improved pharmacokinetic properties. Another area of interest is the investigation of the effects of this compound on other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, the development of PET ligands for mGluR4 could allow for non-invasive imaging of the receptor in vivo.

Scientific Research Applications

N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

Properties

IUPAC Name

N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c20-17(19-12-6-7-13-19)15-10-4-5-11-16(15)18-23(21,22)14-8-2-1-3-9-14/h4-5,10-11,14,18H,1-3,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCBIBCGPNFDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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